Arachidonic acid Arachidonic acid Immunocytophyt;Immunocytophyte;Vevodar is a natural product found in Mortierella alpina, Stellaria dichotoma, and other organisms with data available.
An unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.
Brand Name: Vulcanchem
CAS No.: 506-32-1
VCID: VC21320298
InChI: InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)
SMILES:
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

Arachidonic acid

CAS No.: 506-32-1

VCID: VC21320298

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Arachidonic acid - 506-32-1

Description

Arachidonic acid is a polyunsaturated omega-6 fatty acid, denoted as 20:4(ω-6) or 20:4(5,8,11,14). It is a crucial component in the biosynthesis of eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes. These eicosanoids play significant roles in physiological processes such as inflammation, immune response, and cell signaling . Despite its name, arachidonic acid is not found in peanut oil; instead, it is derived from dietary sources like meat, poultry, fish, and eggs .

Physiological Roles

Arachidonic acid plays a vital role in physiological homeostasis, including cell repair and growth. It is a precursor to eicosanoids, which are involved in inflammation, immune responses, and signaling pathways . Additionally, arachidonic acid influences membrane fluidity, affecting the function of membrane proteins and contributing to vascular permeability .

Eicosanoid Synthesis

Eicosanoids derived from arachidonic acid are synthesized via the cyclooxygenase (COX) and lipoxygenase pathways. These molecules have pro-inflammatory effects but also act as signaling molecules in muscle growth and development .

Dietary Supplementation and Health Effects

Dietary supplementation with arachidonic acid has been studied for its potential benefits on muscle function and recovery. While some studies suggest increased muscle power output in trained individuals, others indicate no significant impact on acute muscle protein synthesis or anabolic signaling .

Study FindingsDescription
Muscle Power OutputIncreased in trained men with ARA supplementation
Muscle Protein SynthesisNo significant difference with ARA supplementation
Ribosome BiogenesisEnhanced 48 hours post-exercise with ARA

Safety and Adverse Effects

CAS No. 506-32-1
Product Name Arachidonic acid
Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name icosa-5,8,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)
Standard InChIKey YZXBAPSDXZZRGB-UHFFFAOYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)O
Boiling Point 170 °C at 1.50E-01 mm Hg
Melting Point -49.5 °C
Physical Description Liquid; [Merck Index]
Liquid
Synonyms (all-Z)-5,8,11,14-Eicosatetraenoic acid
Arachidonate, Sodium
Arachidonic Acid
Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled
Arachidonic Acid, (all-Z)-isomer, 3H-Labeled
Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer
Arachidonic Acid, Cerium Salt, (all-Z)-Isomer
Arachidonic Acid, Cesium Salt, (all-Z)-Isomer
Arachidonic Acid, Lithium Salt, (all-Z)-Isomer
Arachidonic Acid, Potassium Salt, (all-Z)-Isomer
Arachidonic Acid, Sodium Salt
Arachidonic Acid, Sodium Salt, (all-Z)-Isomer
Arachidonic Acid, Zinc Salt, (all-Z)-Isomer
Sodium Arachidonate
Vitamin F
Vapor Pressure 0.00000015 [mmHg]
Reference Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology
PubChem Compound 231
Last Modified Aug 15 2023

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